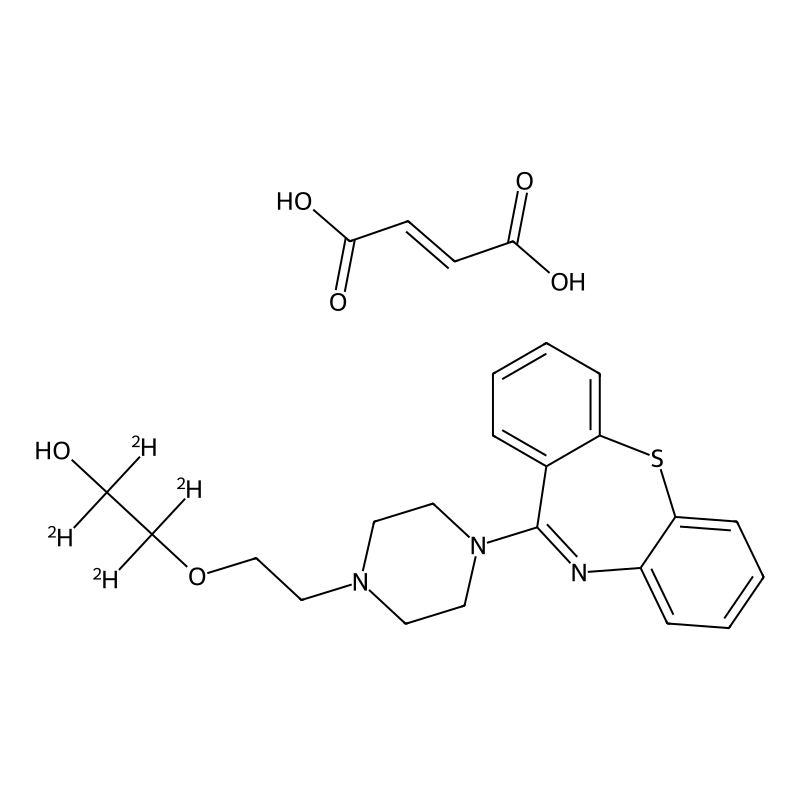

Quetiapine D4 fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Deuterium Labeling:

Quetiapine D4 fumarate is a derivative of quetiapine fumarate, a medication commonly used to treat schizophrenia and bipolar disorder. The key difference lies in the presence of four deuterium atoms (heavy hydrogen isotopes) incorporated into the molecule at specific positions. This isotopic substitution serves a specific purpose in scientific research.

Deuterium labeling is a technique employed to track the fate of a molecule within an organism or biological system. Because the added deuterium atoms possess a slightly different mass compared to regular hydrogen, they can be distinguished through specialized analytical techniques like mass spectrometry. This allows researchers to monitor the absorption, distribution, metabolism, and excretion of the labeled molecule, providing valuable insights into its pharmacokinetics and potential mechanisms of action.

Applications in Pharmacokinetic Studies:

Quetiapine D4 fumarate finds particular application in pharmacokinetic studies investigating the behavior of quetiapine in the human body. By administering the deuterium-labeled version alongside the regular medication, researchers can accurately differentiate between the two forms using mass spectrometry. This enables them to precisely measure the absorption rate, distribution in tissues, metabolism pathways, and elimination of quetiapine, offering a deeper understanding of its overall pharmacokinetics.

Potential for In Vivo Studies:

Beyond pharmacokinetic investigations, Quetiapine D4 fumarate holds potential for in vivo studies exploring the therapeutic effects and mechanisms of action of quetiapine. By using the labeled version in conjunction with various research techniques, scientists could potentially gain further insights into:

- Target engagement: Assessing how quetiapine interacts with its molecular targets in living tissues, providing valuable information on its mechanism of action at the cellular level.

- Metabolomic profiling: Identifying and quantifying the metabolic products of quetiapine, aiding in understanding its potential interactions with other drugs and its overall impact on cellular processes.

- Functional studies: Investigating the functional consequences of quetiapine binding to its targets in living cells or animal models, offering insights into its therapeutic effects at a physiological level.

Quetiapine D4 fumarate is a deuterium-labeled derivative of quetiapine fumarate, a medication primarily used as an atypical antipsychotic. The molecular formula for quetiapine D4 fumarate is with a molecular weight of approximately 503.61 g/mol . Quetiapine itself is known for its ability to act as an antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT2A receptors, contributing to its therapeutic effects in treating conditions such as schizophrenia, bipolar disorder, and major depressive disorder .

- Formation of 11-chloro-dibenzo[b,f][1,4]thiazepine: This is achieved by reacting dibenzothiazepinone with phosphorous oxychloride in the presence of triethylamine in an aromatic solvent like xylene at reflux temperatures .

- Synthesis of Quetiapine: The chlorinated compound is then reacted with 2-(2-piperazin-1-ylethoxy)-ethanol to yield quetiapine after several processing steps .

- Formation of Quetiapine Fumarate: Quetiapine is further reacted with fumaric acid at elevated temperatures, typically in a methanol solution, to produce quetiapine fumarate .

Quetiapine D4 fumarate exhibits significant biological activity as it retains the pharmacological properties of quetiapine. It functions primarily as:

- Dopamine Receptor Antagonist: This action helps mitigate symptoms of psychosis and mood disorders.

- Serotonin Receptor Agonist: This contributes to its antidepressant effects by enhancing serotonergic neurotransmission .

The deuterium labeling may also influence pharmacokinetics and metabolic stability, which can be crucial for research applications.

The synthesis methods for quetiapine D4 fumarate are similar to those for quetiapine fumarate but involve the incorporation of deuterium into the molecular structure. The process generally includes:

- Preparation of Intermediate Compounds: Utilizing dibenzothiazepinone and other reagents under controlled conditions.

- Deuteration: Specific methods to introduce deuterium into the compound during synthesis, often through isotopic exchange reactions or using deuterated solvents.

- Final Reaction with Fumaric Acid: Combining the synthesized quetiapine with fumaric acid in a suitable solvent like methanol under controlled temperature conditions to yield the final product .

Quetiapine D4 fumarate is primarily utilized in research settings, particularly in pharmacokinetic studies due to its isotopic labeling. Its applications include:

- Drug Development: Understanding the metabolism and efficacy of quetiapine.

- Clinical Research: Investigating the pharmacodynamics and pharmacokinetics in various populations.

Studies on quetiapine D4 fumarate focus on its interactions with various receptors and its metabolic pathways. Notably:

- Receptor Binding Studies: These assess the affinity and activity at dopamine and serotonin receptors.

- Metabolic Pathway Analysis: Understanding how deuteration affects the metabolism compared to non-labeled counterparts.

Such studies are crucial for optimizing therapeutic strategies and understanding potential side effects.

Similar Compounds

Quetiapine D4 fumarate shares structural similarities with several other compounds used in psychiatric treatment. Here are some comparable compounds:

Uniqueness of Quetiapine D4 Fumarate

Quetiapine D4 fumarate's uniqueness lies in its deuterium labeling, which can enhance metabolic stability and provide insights into drug behavior that are not possible with non-labeled compounds. This feature makes it particularly valuable for research into drug interactions and pharmacokinetics, distinguishing it from other atypical antipsychotics that lack this isotopic modification.

Quetiapine D4 fumarate represents a deuterium-labeled derivative of the parent antipsychotic compound quetiapine fumarate, characterized by a precisely defined molecular composition and stereochemical arrangement [1] [2]. The base molecule exhibits the molecular formula C₂₁H₂₁D₄N₃O₂S, incorporating four deuterium atoms strategically positioned within the molecular framework [6]. When combined with the fumarate counterion, the complete salt formation yields the molecular formula C₂₅H₂₉N₃O₆S, reflecting the hemifumarate stoichiometry commonly observed in quetiapine pharmaceutical preparations [1] [2].

The stereochemical configuration of quetiapine D4 fumarate maintains the fundamental structural characteristics of the parent dibenzothiazepine scaffold [6] [18]. The central thiazepine ring adopts a boat conformation, with the benzene rings positioned at a dihedral angle of approximately 72.0 degrees, creating a characteristic flattened V-shaped molecular geometry [18]. This configuration enables the dibenzothiazepine ring system to maintain optimal spatial relationships for biological activity while accommodating the deuterium substitutions [18].

The piperazine ring within the molecular structure assumes a chair conformation, with the thiazepine nucleus occupying an equatorial orientation relative to the piperazine framework [18]. The ethoxyethanol side chain, which contains the deuterium labeling sites, maintains an equatorial orientation and adopts a folded conformation that contributes to the overall molecular stability [18]. The molecular weight of the deuterated base compound is 387.5 g/mol, while the complete fumarate salt exhibits a molecular weight ranging from 503.60 to 507.6 g/mol, depending on the specific deuteration pattern and salt formation conditions [2] [30].

| Molecular Property | Value | Reference Compound |

|---|---|---|

| Molecular Formula (Base) | C₂₁H₂₁D₄N₃O₂S | Quetiapine D4 |

| Molecular Formula (Salt) | C₂₅H₂₉N₃O₆S | Quetiapine D4 Fumarate |

| Molecular Weight (Base) | 387.5 g/mol | Quetiapine D4 |

| Molecular Weight (Salt) | 503.60-507.6 g/mol | Quetiapine D4 Fumarate |

| Exact Mass | 503.203 g/mol | Quetiapine D4 Fumarate |

Isotopic Labeling Strategy (D4 Substitution)

The deuterium labeling strategy employed in quetiapine D4 fumarate involves the selective replacement of four hydrogen atoms with deuterium isotopes at specific positions within the molecular structure [33]. The D4 designation indicates the incorporation of four deuterium atoms, which are strategically positioned in the ethoxyethanol side chain at the 1,1,2,2-tetradeuterio positions [1] [6]. This specific labeling pattern targets the ethoxy chain segment, where the deuterium atoms replace hydrogen atoms on the carbon atoms adjacent to the oxygen linkage [5] [36].

The isotopic labeling serves multiple analytical and research purposes, primarily facilitating enhanced tracking capabilities in biological systems through mass spectrometry-based detection methods . The deuterium substitution creates a mass shift that enables precise differentiation between the labeled and unlabeled forms of quetiapine during analytical procedures [12]. The isotopic enrichment typically exceeds 95 percent, ensuring high analytical precision and reliability in experimental applications [2] [35].

The primary kinetic isotope effect resulting from deuterium substitution leads to altered metabolic stability characteristics [29] [41]. The carbon-deuterium bonds exhibit increased bond strength compared to carbon-hydrogen bonds, potentially resulting in reduced metabolic clearance rates and extended biological half-life [41] [42]. This phenomenon occurs due to the higher activation energy required for carbon-deuterium bond cleavage during enzymatic metabolism, particularly in cytochrome P450-mediated oxidative pathways [42] [43].

The deuteration strategy in quetiapine D4 fumarate specifically targets metabolically vulnerable positions within the molecule, often referred to as soft spots in drug metabolism [46]. The ethoxy chain represents a common site for oxidative metabolism, making it an ideal target for deuterium incorporation to achieve metabolic stabilization [11] [42]. The tetradeuterio substitution pattern ensures comprehensive protection of the ethoxy chain from metabolic degradation while maintaining the essential pharmacological properties of the parent compound [33].

| Isotopic Parameter | Specification | Analytical Method |

|---|---|---|

| Deuterium Positions | 1,1,2,2-tetradeuterio ethoxy chain | Nuclear Magnetic Resonance |

| Isotopic Enrichment | >95% | Mass Spectrometry |

| Deuterium Count | 4 atoms per molecule | High-Resolution Mass Spectrometry |

| Labeling Efficiency | >95% incorporation | Liquid Chromatography-Mass Spectrometry |

Crystalline Form and Salt Formation (Fumarate Counterion)

The crystalline form and salt formation characteristics of quetiapine D4 fumarate reflect the complex polymorphic behavior observed in quetiapine pharmaceutical compounds [14] [15]. Quetiapine fumarate exists in multiple polymorphic forms, with several distinct crystalline structures having been characterized through X-ray diffraction studies and thermal analysis [15] [16]. The fumarate counterion serves as the preferred salt-forming agent due to its ability to enhance aqueous solubility while maintaining chemical stability [17] [19].

The hemifumarate stoichiometry represents the most commonly encountered salt formation, where two molecules of quetiapine base associate with one molecule of fumaric acid [15] [36]. This stoichiometric relationship creates a stable crystalline lattice that exhibits favorable dissolution properties and adequate stability for pharmaceutical applications [15] [17]. The crystallization process typically involves controlled cooling of solutions containing quetiapine base and fumaric acid in appropriate organic solvents such as acetone or ethyl acetate [16] [17].

X-ray crystallographic analysis of quetiapine-related fumarate salts reveals specific hydrogen bonding patterns that contribute to crystal stability [18]. The fumaric acid component forms hydrogen bonds with the quetiapine base through oxygen-hydrogen interactions, creating corrugated layers within the crystal structure [18]. These intermolecular interactions stabilize the crystal lattice and influence the physical properties of the solid-state material [18].

The melting point of quetiapine D4 fumarate typically ranges from 72 to 78 degrees Celsius, indicating a crystalline form with moderate thermal stability [8] [2]. The crystalline appearance is characterized as a white to off-white powder, consistent with the physical characteristics observed in pharmaceutical-grade quetiapine fumarate preparations [2] [19]. The crystalline form significantly influences dissolution behavior, with different polymorphic forms exhibiting varying dissolution rates and bioavailability profiles [20].

Polymorphic screening studies have identified multiple crystalline forms of quetiapine fumarate, designated as Forms I, II, III, and IV, each exhibiting distinct X-ray diffraction patterns and thermal properties [14] [15]. The selection of appropriate crystallization conditions determines which polymorphic form predominates in the final product [16] [17]. Controlled crystallization processes, including seeding techniques and specific solvent systems, enable the reproducible formation of desired crystalline forms [16] [17].

| Crystalline Property | Specification | Analytical Method |

|---|---|---|

| Melting Point | 72-78°C | Differential Scanning Calorimetry |

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/c | Single Crystal X-ray Analysis |

| Appearance | White to off-white powder | Visual Inspection |

| Polymorphic Forms | Multiple forms identified | Powder X-ray Diffraction |

Solubility and Partition Coefficient Analysis

The solubility characteristics of quetiapine D4 fumarate exhibit significant pH dependence, reflecting the amphoteric nature of the quetiapine molecule with multiple ionizable functional groups [22] [27]. Aqueous solubility demonstrates a pronounced variation across different pH conditions, with the highest solubility observed at acidic pH values [22]. At pH 5, quetiapine fumarate exhibits a solubility of approximately 10.8 mg/mL, which decreases substantially to 1.6 mg/mL at pH 7 and further reduces to 0.36 mg/mL at pH 9 [22].

The general aqueous solubility of quetiapine fumarate at 25 degrees Celsius is reported as 3.29 mg/mL under neutral conditions [22] . This moderate aqueous solubility facilitates pharmaceutical formulation while maintaining adequate dissolution characteristics for oral absorption [24] . The pH-dependent solubility behavior reflects the ionization state of the compound, with protonated forms exhibiting enhanced water solubility compared to neutral species [22] [27].

Organic solvent solubility studies reveal favorable dissolution characteristics in polar protic and aprotic solvents [24] [26]. Quetiapine D4 fumarate demonstrates good solubility in methanol and ethanol, reflecting the polar nature of the ethoxyethanol side chain and the ionic character of the fumarate salt [24] [35]. Dimethyl sulfoxide provides excellent solubility, with concentrations reaching 100 mg/mL under appropriate conditions [35]. N,N-dimethylformamide exhibits the highest solubility among tested solvents, making it suitable for analytical and preparative applications [24].

Partition coefficient analysis reveals the lipophilic character of quetiapine and its pH-dependent distribution behavior [22] [23]. The logarithm of the partition coefficient varies significantly with pH conditions, ranging from 0.45 in water to 2.65 at pH 7 [22]. The distribution coefficient measurements demonstrate values of 1.37 at pH 5, 2.65 at pH 7, and 2.59 at pH 9, indicating optimal lipophilicity for membrane permeation at physiological pH [22].

The n-octanol/water partition coefficient serves as a standard measure of lipophilicity for pharmaceutical compounds [23] [26]. Studies utilizing the shake-flask method have determined partition coefficient values that support the compound's ability to cross biological membranes while maintaining adequate aqueous solubility [23] [26]. The partition coefficient analysis provides essential data for predicting absorption, distribution, and permeation characteristics in biological systems [22] [23].

Cosolvent effects on partition coefficient behavior have been investigated using various pharmaceutical excipients [23]. Glycerol and propylene glycol decrease the partition coefficient of quetiapine fumarate, indicating enhanced hydrophilic character in these cosolvent systems [23]. Conversely, sodium lauryl sulfate increases the partition coefficient, suggesting altered distribution behavior in the presence of surfactant systems [23]. These findings provide valuable insights for formulation development and optimization strategies [23].

| Solubility Condition | Solubility Value | Partition Coefficient |

|---|---|---|

| Water (pH 5) | 10.8 mg/mL | LogD = 1.37 |

| Water (pH 7) | 1.6 mg/mL | LogD = 2.65 |

| Water (pH 9) | 0.36 mg/mL | LogD = 2.59 |

| Water (25°C) | 3.29 mg/mL | LogP = 0.45 |

| Methanol | Soluble | Not determined |

| Ethanol | Soluble | Not determined |

| Dimethyl sulfoxide | 100 mg/mL | Not applicable |

The physicochemical properties of quetiapine D4 fumarate demonstrate minimal alteration compared to the non-deuterated parent compound, with deuterium substitution primarily affecting metabolic stability rather than fundamental molecular characteristics [29] [41]. The hydrogen bond donor count remains at one, while the hydrogen bond acceptor count maintains five, indicating preserved hydrogen bonding capacity [21] [6]. The rotatable bond count of six and the polar surface area of approximately 73.4 Ų remain essentially unchanged, supporting the maintenance of molecular flexibility and membrane permeation characteristics [21] [6].

Retrosynthetic Analysis of Quetiapine Core Structure

The retrosynthetic analysis of Quetiapine D4 fumarate begins with the systematic deconstruction of the target molecule into accessible synthetic precursors [1]. The core structure features a dibenzo[b,f] [2] thiazepine framework, which represents the central heterocyclic system requiring careful synthetic planning [4]. The primary disconnection reveals three major synthetic segments: the dibenzothiazepine core, the piperazine linker, and the deuterated ethoxy chain [5].

The dibenzothiazepine core structure can be traced back to 2-aminothiophenol derivatives and appropriately substituted benzoyl chlorides or carboxylic acids [6]. The retrosynthetic pathway involves the formation of the seven-membered thiazepine ring through intramolecular cyclization reactions [7]. Key synthetic intermediates include dibenzo[b,f] [2] thiazepin-11(10H)-one, which serves as the central building block for subsequent functionalization [8].

The piperazine substitution pattern requires the introduction of the N-heterocycle through nucleophilic substitution reactions. The retrosynthetic analysis indicates that 11-chlorodibenzo[b,f] [2] thiazepine represents the optimal electrophilic partner for coupling with appropriately functionalized piperazine derivatives [9]. This approach enables the selective formation of the carbon-nitrogen bond while maintaining the integrity of the dibenzothiazepine framework.

The terminal ethoxy chain containing four deuterium atoms requires specialized synthetic methodology to ensure high isotopic incorporation and minimal scrambling. The retrosynthetic analysis reveals that 2-(2-hydroxyethoxy)ethanol-d4 or related deuterated precursors can be employed as nucleophilic partners in the final coupling step [2] [10]. The deuterium positions are strategically located at the terminal ethyl group to minimize metabolic liability while maintaining pharmacological activity.

Deuterium Incorporation Methodologies

Deuterium incorporation strategies for pharmaceutical compounds have evolved significantly, with multiple methodologies available for achieving high isotopic enrichment [11]. The synthesis of Quetiapine D4 fumarate requires precise deuterium placement at specific positions to optimize pharmacokinetic properties while maintaining therapeutic efficacy.

Direct Hydrogen-Deuterium Exchange Methods

Direct hydrogen-deuterium exchange represents the most straightforward approach for deuterium incorporation, utilizing deuterium oxide as the isotopic source [12]. The exchange reaction proceeds through acid or base-catalyzed mechanisms, with reaction conditions carefully optimized to achieve high deuteration levels [13]. For aromatic systems, elevated temperatures between 80-150°C and extended reaction times facilitate efficient isotopic exchange [14]. The mechanism involves the formation of carbanion or carbocation intermediates, depending on the catalytic system employed.

Microwave-assisted deuteration has emerged as a particularly effective method for accelerating hydrogen-deuterium exchange reactions [14]. The technique utilizes microwave irradiation to achieve uniform heating and enhanced reaction rates compared to conventional thermal methods. Flow synthesis approaches combined with microwave heating enable continuous production of deuterated compounds with improved efficiency and scalability [14].

Catalytic Reduction with Deuterium Gas

Catalytic reduction using deuterium gas provides an alternative approach for deuterium incorporation, particularly suitable for unsaturated precursors [15]. Platinum group metals on carbon supports serve as effective catalysts for deuterium addition across double bonds or aromatic systems [12]. The reaction conditions typically involve moderate temperatures (25-80°C) and atmospheric or slightly elevated deuterium pressure.

The stereoselectivity of catalytic deuteration can be controlled through catalyst selection and reaction conditions. Homogeneous catalysts based on rhodium or ruthenium complexes offer enhanced control over regio- and stereoselectivity compared to heterogeneous systems [15]. The deuterium incorporation efficiency ranges from 85-99%, making this approach highly suitable for pharmaceutical applications requiring high isotopic purity.

Organocatalytic Deuteration Strategies

Organocatalytic methods utilize small organic molecules as catalysts for deuterium incorporation, offering advantages in terms of selectivity and reaction conditions [12]. Triethylamine-catalyzed deuteration of terminal alkynes represents a particularly effective approach for preparing deuterated building blocks [12]. The reaction proceeds under mild conditions at room temperature, utilizing deuterium oxide as the isotopic source.

N-heterocyclic carbenes have demonstrated exceptional utility for the mono-deuteration of aromatic aldehydes [12]. The catalytic cycle involves the formation of deuterated enolate intermediates, followed by protonation with deuterated solvents. This methodology enables precise control over deuterium placement while minimizing undesired isotopic scrambling.

Fumarate Salt Formation Mechanisms

The formation of fumarate salts represents a critical aspect of pharmaceutical development, providing enhanced solubility, stability, and bioavailability characteristics [16] [17]. Fumaric acid, as the trans-isomer of butenedioic acid, serves as an effective counterion for basic pharmaceutical compounds due to its dicarboxylic acid functionality and favorable physicochemical properties [16].

Acid-Base Equilibrium and Salt Formation

The mechanism of fumarate salt formation involves the protonation of basic nitrogen centers in the Quetiapine structure by fumaric acid [18]. The piperazine nitrogen atoms serve as primary protonation sites due to their enhanced basicity compared to the dibenzothiazepine nitrogen. The equilibrium constant for salt formation depends on the relative pKa values of the acidic and basic components [17].

The stoichiometry of fumarate salt formation typically involves a 2:1 ratio of basic drug molecules to fumaric acid, reflecting the dicarboxylic acid nature of fumaric acid [17]. However, the actual stoichiometry can vary depending on the relative basicities of multiple nitrogen centers and the crystallization conditions employed. In the case of Quetiapine D4 fumarate, the hemifumarate stoichiometry (2:1 drug:acid ratio) represents the thermodynamically stable form under standard conditions [9].

Crystallization Thermodynamics and Kinetics

The crystallization process involves nucleation and crystal growth phases, both influenced by solution conditions, temperature, and the presence of seed crystals [19]. Nucleation can proceed through homogeneous or heterogeneous mechanisms, with heterogeneous nucleation typically favored in the presence of surfaces or impurities [19]. The critical nucleus size for fumarate salts falls within the range of 100-1000 molecules, depending on the specific compound and crystallization conditions.

Crystal growth follows nucleation and involves the ordered assembly of drug-fumarate ion pairs into the crystal lattice [19]. The growth rate depends on supersaturation levels, temperature, and mass transfer rates within the crystallization medium. Controlled crystallization conditions enable the formation of specific polymorphic forms with desired physicochemical properties.

Hydrogen Bonding and Crystal Packing

The crystal structure of fumarate salts is stabilized by extensive hydrogen bonding networks between the protonated drug molecules and fumarate counterions [17]. The carboxylate groups of fumarate participate in both ionic and hydrogen bonding interactions, contributing to crystal stability and mechanical properties. The double bond in fumaric acid provides additional rigidity to the counterion, influencing the overall crystal packing arrangement.

The formation of specific polymorphic forms can be controlled through crystallization conditions, including solvent selection, cooling rates, and the presence of additives [19]. Different polymorphs may exhibit varying solubility, dissolution rates, and stability characteristics, making polymorph control critical for pharmaceutical development.

Purification and Isolation Techniques

The purification and isolation of deuterated pharmaceutical compounds requires specialized techniques that preserve isotopic integrity while achieving the high purity levels required for pharmaceutical applications [20]. Conventional purification methods must be adapted to account for the unique properties of deuterated compounds and the potential for isotopic exchange under certain conditions.

Chromatographic Separation Methods

High-performance liquid chromatography represents the most versatile technique for purifying deuterated pharmaceutical compounds [20]. Reversed-phase chromatography using C18 stationary phases provides excellent separation efficiency for most organic compounds while maintaining compatibility with deuterated solvents [20]. The mobile phase composition must be carefully selected to avoid hydrogen-deuterium exchange, typically employing acetonitrile-water or methanol-water systems with volatile acid modifiers.

Preparative-scale chromatography enables the isolation of gram quantities of purified material while maintaining high resolution [20]. The use of volatile buffers, such as ammonium acetate or formic acid, facilitates subsequent solvent removal without introducing non-volatile impurities. Column temperature control becomes critical when working with thermally labile deuterated compounds, with temperatures typically maintained below 40°C to minimize degradation [20].

Supercritical fluid chromatography offers advantages for the purification of deuterated compounds due to the inert nature of carbon dioxide and the ability to operate at moderate temperatures [21]. The technique provides enhanced mass transfer rates and improved separation efficiency compared to conventional liquid chromatography. The absence of protic solvents eliminates the risk of deuterium exchange during purification.

Crystallization and Recrystallization Strategies

Crystallization represents the preferred method for achieving high purity levels while maintaining isotopic integrity [19]. The selection of appropriate solvents becomes critical, with non-protic solvents such as acetonitrile, ethyl acetate, or dichloromethane preferred to minimize deuterium exchange [19]. Temperature control during crystallization enables the formation of specific polymorphic forms with enhanced stability and purity characteristics.

Seeded crystallization provides enhanced control over crystal size distribution and polymorphic form [19]. The use of authentic seed crystals of the desired polymorph promotes selective nucleation and growth, minimizing the formation of undesired crystalline forms. Controlled cooling rates, typically 0.5-2°C per hour, enable the formation of high-quality crystals with minimal inclusion of impurities.

Solvent selection for recrystallization requires consideration of both solubility characteristics and isotopic stability [20]. The ideal solvent system provides high solubility at elevated temperatures and low solubility at room temperature, enabling efficient purification through temperature-controlled crystallization. Anti-solvent addition techniques can enhance crystallization efficiency while maintaining control over crystal morphology.

Specialized Isolation Techniques for Deuterated Compounds

Low-temperature isolation techniques become essential when working with thermally labile deuterated compounds [20]. Rotary evaporation at reduced temperatures (5-10°C) and low pressure (5-10 mbar) enables solvent removal while minimizing thermal degradation [20]. The addition of acetonitrile to highly aqueous solutions creates azeotropic mixtures that facilitate water removal under mild conditions.

Lyophilization provides an alternative approach for solvent removal from aqueous solutions while maintaining low temperatures throughout the process [22]. The technique involves freezing the solution followed by sublimation of ice under vacuum, leaving behind the purified deuterated compound. However, the process requires compatibility with aqueous systems and may not be suitable for all deuterated compounds.

Membrane separation techniques represent emerging approaches for the purification of deuterated compounds [19]. Selective permeation through specialized membranes enables separation based on molecular size or chemical properties while maintaining mild processing conditions. The technique shows particular promise for large-scale purification applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Comprehensive spectroscopic characterization of Quetiapine D4 fumarate requires the application of multiple analytical techniques to confirm structural identity, assess isotopic purity, and determine physicochemical properties [23] [24]. Each spectroscopic method provides complementary information essential for complete compound characterization.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary technique for assessing deuterium incorporation levels and structural confirmation [23]. The integration of remaining proton signals relative to internal standards enables quantitative determination of deuteration percentages [25]. Chemical shift assignments require careful analysis due to potential isotope effects on neighboring carbon and hydrogen nuclei.

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium-containing functional groups [26]. The technique utilizes the nuclear spin properties of deuterium (I = 1) to generate characteristic spectral patterns [26]. Quadrupolar coupling effects result in broader linewidths compared to proton spectra, requiring optimized acquisition parameters for adequate signal-to-noise ratios [13]. Chemical shift referencing typically employs deuterated chloroform or other appropriate standards.

Carbon-13 nuclear magnetic resonance spectroscopy reveals carbon-deuterium coupling patterns that confirm deuterium substitution positions [25]. The coupling constants for carbon-deuterium bonds (1-7 Hz) are smaller than corresponding carbon-hydrogen couplings due to the reduced magnetogyric ratio of deuterium [23]. Multiplicity changes in carbon signals provide definitive evidence for deuterium incorporation at specific positions.

Two-dimensional nuclear magnetic resonance techniques, including proton-deuterium correlation spectroscopy, enable detailed structural analysis of deuterated compounds [13]. The isotope correlation spectroscopy method facilitates the identification of deuterium-proton proximities within the molecular structure [13]. These techniques prove particularly valuable for complex molecules containing multiple deuterium incorporation sites.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides the most accurate method for determining isotopic composition and purity [24]. Electrospray ionization techniques generate molecular ions with minimal fragmentation, enabling direct observation of the molecular weight shift corresponding to deuterium incorporation [24]. The mass accuracy of modern instruments (<1 ppm) allows differentiation between isotopologues differing by single deuterium substitutions.

Isotopologue distribution analysis requires careful examination of the molecular ion cluster to determine the relative abundances of species containing different numbers of deuterium atoms [24]. The D0-D4 distribution provides quantitative information about deuteration efficiency and isotopic purity [24]. Statistical analysis of isotopologue ratios enables calculation of average deuterium incorporation levels and identification of incomplete deuteration.

Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of the molecular ion [24]. The fragmentation patterns reveal the locations of deuterium substitution within the molecular framework [27]. Collision-induced dissociation experiments generate characteristic fragment ions that confirm deuterium placement at specific positions.

The isotopic purity calculation involves integration of isotopologue peak areas and normalization to account for natural isotope abundances [24]. The method provides accurate determination of deuteration percentages with precision levels suitable for pharmaceutical quality control applications [23]. Multiple measurement approaches, including both electrospray ionization and atmospheric pressure chemical ionization, ensure reliable results.

Infrared and Raman Spectroscopy

Infrared spectroscopy provides complementary information about deuterium incorporation through observation of characteristic carbon-deuterium stretching vibrations [28]. The carbon-deuterium stretch typically appears between 2000-2300 cm⁻¹, well-separated from carbon-hydrogen stretching regions [29]. The frequency shift reflects the reduced vibrational frequency of the heavier deuterium atom compared to hydrogen.

The intensity of carbon-deuterium stretching bands correlates with the number of deuterium atoms present, enabling semi-quantitative analysis of deuteration levels [28]. Band broadening effects may occur due to coupling between vibrational modes or conformational heterogeneity within the sample [29]. Deuterated compounds often exhibit simplified infrared spectra due to the removal of overlapping carbon-hydrogen stretching vibrations.

Raman spectroscopy offers advantages for samples that exhibit strong infrared absorption or when non-destructive analysis is required [26]. The carbon-deuterium stretching modes appear at characteristic frequencies that differ from the corresponding carbon-hydrogen vibrations [26]. The technique provides excellent specificity for deuterium-containing functional groups while requiring minimal sample preparation.

Advanced Characterization Techniques

Molecular rotational resonance spectroscopy represents a cutting-edge technique for the detailed analysis of deuterated compounds [15]. The method distinguishes isotopomers and isotopologues based on their unique moments of inertia, providing unprecedented analytical specificity [15]. The technique enables identification of isotopic impurities at levels below 0.3% relative to the major component [15].

Differential scanning calorimetry combined with quantitative nuclear magnetic resonance provides comprehensive thermal and chemical analysis of deuterated compounds [30]. The approach enables determination of purity levels while assessing thermal stability characteristics [30]. The combination of techniques provides validation of analytical results through independent measurement approaches.